molecular formula C6H7NO3 B1442262 4-Ethyl-1,3-oxazole-5-carboxylic acid CAS No. 947145-27-9

4-Ethyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B1442262
CAS No.: 947145-27-9
M. Wt: 141.12 g/mol
InChI Key: BWAIQFNTWYCLSR-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic organic compound belonging to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 4-position of the oxazole ring and a carboxylic acid functional group at the 5-position. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Heterocyclic Synthesis: One common method involves the cyclization of 2-ethyl-4-oxo-4,5-dihydro-1,3-oxazole-5-carboxylic acid. This cyclization can be achieved using dehydrating agents such as phosphorus oxychloride (POCl3) under controlled temperature conditions.

  • Oxidation of Ethyl Oxazoline: Another approach is the oxidation of ethyl oxazoline derivatives. This process typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often employs continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent product quality and minimize environmental impact.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or aldehydes.

  • Substitution: The oxazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and acidic conditions.

  • Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

  • Substitution: Halogenating agents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Ethyl 4-ethyl-1,3-oxazole-5-carboxylate, 4-ethyl-1,3-oxazole-5-carboxamide.

  • Reduction: 4-Ethyl-1,3-oxazol-5-ol, 4-ethyl-1,3-oxazol-5-al.

  • Substitution: 4-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid, 4-chloro-4-ethyl-1,3-oxazole-5-carboxylic acid.

Mechanism of Action

Oxazoles

are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring. They are found in many biologically active molecules and have been the subject of extensive research due to their potential therapeutic applications .

Scientific Research Applications

4-Ethyl-1,3-oxazole-5-carboxylic acid has found applications in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Ethyl-1,3-oxazole-5-carboxylic acid is unique due to its specific structural features, such as the ethyl group and the carboxylic acid moiety. Similar compounds include:

  • 1,3-Oxazole-5-carboxylic acid: Lacks the ethyl group, resulting in different chemical and biological properties.

  • 4-Methyl-1,3-oxazole-5-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.

  • 5-Oxazolecarboxylic acid: A simpler analog without any alkyl substituents on the oxazole ring.

These compounds share the oxazole core but differ in their substituents, which can significantly impact their chemical behavior and applications.

Properties

IUPAC Name

4-ethyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAIQFNTWYCLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947145-27-9
Record name 4-ethyl-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Ethyl-oxazole-5-carboxylic acid ethyl ester (4.6 g) was stirred in a solution of 1N NaOH (25 ml) and ethanol (1 ml). The reaction mixture was then stirred at room temperature for 16 hours. Diethyl ether (25 ml) was added, and then the aqueous layer separated and acidified with 1N HCl (26 ml). A yellow solid formed that was collected by filtration, washed with water, then with n-pentane, providing the title compound (2.6 g) as a white solid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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